methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride
Description
Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride is a benzimidazole-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the benzimidazole core and a methylamine group linked via a methylene bridge to the 2-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9;;/h2-4,14H,5H2,1H3,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBNIAJIDNWVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride typically involves the following steps:
Initial Formation of Benzodiazole Intermediate: : Starting with a suitable precursor such as 2-aminobenzonitrile, which undergoes cyclization with a trifluoromethylating reagent under appropriate conditions to form the 5-(trifluoromethyl)-1H-1,3-benzodiazole intermediate.
Alkylation: : The benzodiazole intermediate is then alkylated using formaldehyde and methylamine, which introduces the methylamine group.
Salt Formation: : Finally, the product is converted into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For industrial-scale production, the process would likely involve optimization of the above synthesis steps for maximum yield and efficiency. This might include:
Continuous Flow Techniques: : To ensure consistent quality and scalability.
Purification: : Techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride can undergo several types of reactions, including:
Oxidation and Reduction: : The compound might be subject to oxidative conditions, potentially affecting the benzodiazole ring or the methylamine moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions, given its benzene and amine components.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Substitution: : Conditions could include the use of alkyl halides or other electrophilic agents in a suitable solvent like dichloromethane.
Major Products
Oxidation: : Potentially producing oxidized benzodiazole derivatives.
Substitution: : Yielding substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Reagent Development: : As a building block for the synthesis of more complex molecules.
Catalysis: : Its potential as a ligand in catalytic reactions.
Biology
Fluorescent Probes: : The compound’s structure allows for potential use in developing fluorescent markers.
Enzyme Inhibitors: : Investigated for its ability to inhibit certain biological pathways.
Medicine
Drug Development: : A candidate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry
Material Science: : Uses in the creation of novel materials with specific properties, like fluorinated polymers.
Mechanism of Action
The detailed mechanism by which methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Potentially including various enzymes and receptors, depending on its application.
Pathways Involved: : Pathways modulated could include metabolic, signaling, or enzymatic pathways.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Benzimidazole Derivatives
[(5-Fluoro-1H-Benzimidazol-2-yl)methyl]amine Dihydrochloride (C₈H₁₀Cl₂FN₃)
- Core Structure : Benzimidazole with a fluorine substituent at position 3.
- Key Differences : Replaces -CF₃ with -F, reducing lipophilicity and electron-withdrawing effects.
- Implications : Fluorine’s smaller size may alter binding interactions in biological targets compared to -CF₃ .
5-Amino-2-(Trifluoromethyl)-1H-Benzimidazole Dihydrochloride
- Core Structure : Benzimidazole with -CF₃ at position 2 and -NH₂ at position 4.
- Key Differences: Amino group at position 5 instead of a methylamine-linked side chain.
[2-(1H-Benzimidazol-1-yl)ethyl]amine Dihydrochloride
Heterocyclic Variants
(2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride
- Core Structure : Benzoxadiazole (O and N atoms in the ring).
- Key Differences : Replacement of benzimidazole’s N-H with oxygen alters electronic properties.
- Implications : Reduced basicity and hydrogen-bonding capacity compared to benzimidazoles .
{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]methyl}amine Dihydrochloride
Physicochemical Properties
| Compound | Molecular Weight | Substituents | Solubility (Dihydrochloride) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~328.1* | 5-CF₃, 2-CH₂NH(CH₃) | High (salt form) | ~1.5–2.0 |
| [(5-Fluoro-1H-Benzimidazol-2-yl)methyl]amine DHC | 242.1 | 5-F, 2-CH₂NH₂ | High | ~0.8–1.3 |
| 5-Amino-2-(Trifluoromethyl)-Benzimidazole DHC | 285.1 | 2-CF₃, 5-NH₂ | Moderate | ~1.0–1.5 |
| [2-(1H-Benzimidazol-1-yl)ethyl]amine DHC | ~274.2* | 1-CH₂CH₂NH₂ | High | ~0.5–1.0 |
*Calculated based on molecular formulas from evidence .
Key Observations :
Trifluoromethyl Effects
The -CF₃ group in the target compound is a strong electron-withdrawing moiety, which can stabilize charge interactions in enzyme active sites (e.g., kinase inhibitors or cytochrome P450 targets). This substituent is also associated with improved metabolic stability compared to halogens like -Cl or -F .
Amine Linker Modifications
- Methylamine vs. Ethylamine : Shorter linkers (methyl) may restrict conformational flexibility, favoring selective binding. For example, the ethylamine in [2-(1H-benzimidazol-1-yl)ethyl]amine dihydrochloride could allow broader target engagement .
- Salt Form : Dihydrochloride salts universally enhance solubility, critical for oral bioavailability .
Biological Activity
Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride (CAS Number: 1632257-96-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a benzodiazole ring substituted with a trifluoromethyl group, which is known to influence its biological properties. The molecular formula is with a molecular weight of 302.12 g/mol. Its structure can be represented as follows:
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
2.1 In Vitro Studies
In vitro assays have shown that the compound exhibits potent antiproliferative activity against pancreatic cancer cell lines, including BxPC-3 and Panc-1. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| Normal Fibroblast | 0.36 |
These results indicate that the compound is significantly more toxic to cancer cells compared to normal fibroblasts, suggesting selective cytotoxicity which is desirable in anticancer drug development .
The proposed mechanism of action for this compound involves DNA intercalation , which disrupts the normal function of DNA in cancer cells, leading to apoptosis. The presence of flat structural fragments in the molecule enhances its ability to intercalate into DNA, thereby increasing its anticancer potency .
3. Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
3.1 Study on Pancreatic Cancer
A detailed study assessed the effects of this compound on pancreatic cancer cell lines over varying exposure times. Results indicated that prolonged exposure increased cytotoxic effects, with IC50 values improving significantly after 48 hours of treatment.
3.2 Comparative Analysis with Standard Chemotherapy Agents
In comparative studies against standard chemotherapy agents such as doxorubicin (DOX) and gemcitabine (GEM), this compound showed superior anticancer activity, indicating its potential as a promising candidate for further development in cancer therapeutics .
4. Safety and Toxicology
While the compound shows promise in terms of efficacy against cancer cells, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may cause skin irritation and acute toxicity if ingested; therefore, handling precautions are recommended during laboratory use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride?
- Methodology : Synthesis typically involves condensation of 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde with methylamine under acidic conditions, followed by dihydrochloride salt formation. Reflux in acetic acid with sodium acetate (as a catalyst) is common . Purification often employs recrystallization from dimethylformamide (DMF)/acetic acid mixtures .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to prevent side reactions (e.g., over-alkylation).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzodiazole protons, methylamine peaks) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₁₀F₃N₃·2HCl) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Experimental Data :
- Highly soluble in polar aprotic solvents (DMF, DMSO) due to ionic dihydrochloride form.
- Limited solubility in water or alcohols; adjust solvent systems for biological assays (e.g., use DMSO stocks <0.1% v/v) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Troubleshooting Approach :
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near the trifluoromethyl group, which may cause splitting anomalies .
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Process Engineering :
- Use flow chemistry to enhance heat/mass transfer during condensation steps .
- Implement membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery .
- Monitor particle size distribution during crystallization to ensure consistent purity .
Q. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?
- Biological Methodology :
- Target Selection : Prioritize enzymes with benzimidazole/benzodiazole-binding pockets (e.g., kinase or protease families) .
- Assay Conditions : Use fluorescence-based assays (e.g., FRET) in pH 7.4 buffers to mimic physiological conditions. Include controls for non-specific binding (e.g., bovine serum albumin) .
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
- Modeling Strategies :
- Perform density functional theory (DFT) calculations to map electron density around the methylamine group .
- Simulate reaction pathways (e.g., with Gaussian or ORCA software) to predict susceptibility to hydrolysis or oxidation .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Stability Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
